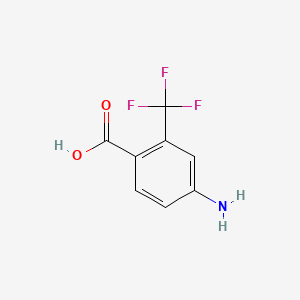

4-amino-2-(trifluoromethyl)benzoic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)6-3-4(12)1-2-5(6)7(13)14/h1-3H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVHEVZYTGHASE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397107 | |

| Record name | 4-amino-2-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393-06-6 | |

| Record name | 4-amino-2-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-(trifluoromethyl)benzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-amino-2-(trifluoromethyl)benzoic acid

CAS Number: 393-06-6

This technical guide provides a comprehensive overview of 4-amino-2-(trifluoromethyl)benzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, spectral data, and biological significance.

Chemical and Physical Properties

This compound is a white to cream-colored crystalline solid.[1] Its chemical structure features a benzoic acid scaffold substituted with an amino group at the 4-position and a trifluoromethyl group at the 2-position. This unique substitution pattern imparts specific physicochemical properties that are valuable in medicinal chemistry.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 393-06-6 | [2][3][4] |

| Molecular Formula | C₈H₆F₃NO₂ | [2][4] |

| Molecular Weight | 205.14 g/mol | [3][4] |

| Appearance | White to cream powder/crystal | [1] |

| Melting Point | 183-186 °C | |

| Boiling Point | 318.8 ± 42.0 °C at 760 mmHg | |

| Purity | ≥97% | [3][4] |

| Storage Temperature | Room Temperature | [4] |

Table 2: Solubility

| Solvent | Solubility |

| Methanol | Soluble |

| Water | Slightly Soluble |

| Acidic and Neutral Solvents | Soluble |

Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Infrared (IR) Spectroscopy: An ATR-IR spectrum is available for this compound.[5][6] Key characteristic peaks would include those corresponding to N-H stretching of the amine, O-H and C=O stretching of the carboxylic acid, and C-F stretching of the trifluoromethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectra for this compound are not readily available in the searched literature, data for the related compound 4-(trifluoromethyl)benzoic acid can be used for comparative analysis.[7][8][9][10] For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons and the amine protons. The ¹³C NMR spectrum would display characteristic peaks for the carboxylic acid carbon, the trifluoromethyl carbon, and the aromatic carbons.[11]

Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would be indicative of the loss of the carboxylic acid group, the trifluoromethyl group, and other characteristic fragments. Mass spectral data for 4-(trifluoromethyl)benzoic acid is available for reference.[9]

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, often starting from m-trifluoromethyl fluorobenzene. A key intermediate in this synthesis is 4-amino-2-(trifluoromethyl)benzonitrile.

Synthesis of 4-amino-2-(trifluoromethyl)benzonitrile

A common route involves the bromination of m-trifluoromethyl fluorobenzene, followed by cyano group replacement and subsequent aminolysis.[12][13]

-

Step 1: Positioning Bromination: m-Trifluoromethyl fluorobenzene is reacted with a brominating agent such as dibromohydantoin in the presence of glacial acetic acid and concentrated sulfuric acid to yield 4-fluoro-2-trifluoromethyl bromobenzene.[13]

-

Step 2: Cyano Group Replacement: The resulting brominated compound undergoes a cyanation reaction, for instance, using cuprous cyanide in a solvent like quinoline, to produce 4-fluoro-2-trifluoromethyl benzonitrile.[12]

-

Step 3: Aminolysis: The 4-fluoro-2-trifluoromethyl benzonitrile is then subjected to ammonolysis, where it is heated with liquid ammonia in a solvent like ethanol under pressure to yield 4-amino-2-(trifluoromethyl)benzonitrile.[12][13]

Hydrolysis of 4-amino-2-(trifluoromethyl)benzonitrile to this compound

The final step involves the hydrolysis of the nitrile group to a carboxylic acid.

-

Procedure: 2-trifluoromethyl-4-amino-benzonitrile is heated with a strong base, such as sodium hydroxide, in a mixed solvent system of N,N-dimethylformamide and ethylene glycol. The reaction is carried out under anhydrous conditions at a temperature of 140-150 °C for 5-10 hours. Following the reaction, the product is isolated and purified.[14]

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited in the provided search results, its derivatives have shown significant biological effects, suggesting its potential as a scaffold in drug discovery.

Inhibition of Cancer Cell Proliferation:

A derivative, 4-amino-2-trifluoromethyl-phenyl retinate (ATPR), has been shown to inhibit the proliferation, invasion, and migration of breast cancer cells.[15] This inhibition is mediated through the independent regulation of two intracellular lipid-binding proteins: Cellular Retinoic Acid-Binding Protein 2 (CRABP2) and Fatty Acid-Binding Protein 5 (FABP5).[15] These proteins are involved in delivering retinoids to their respective nuclear receptors, which in turn regulate gene expression related to cell growth and differentiation.[15]

Figure 1: Simplified diagram of the proposed mechanism of action for an ATPR derivative in breast cancer cells.

Hedgehog Signaling Pathway Inhibition:

Furthermore, trifluoromethyl-containing 4-(2-pyrimidinylamino)benzamide derivatives have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway.[16][17] The Hh pathway is crucial in embryonic development and its aberrant activation is implicated in various cancers. These findings suggest that the this compound core could be a valuable starting point for designing novel Hh pathway inhibitors.

Figure 2: Overview of the Hedgehog signaling pathway and the potential point of inhibition by trifluoromethyl-containing benzamide derivatives.

Applications in Drug Development and Research

This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its utility stems from the presence of three reactive sites: the amino group, the carboxylic acid group, and the aromatic ring, which can be further functionalized. The trifluoromethyl group often enhances metabolic stability and binding affinity of the final compound.[18]

This intermediate is utilized in the development of:

-

Pharmaceuticals: As a precursor for active pharmaceutical ingredients (APIs) with potential applications in oncology and as anti-inflammatory agents.

-

Agrochemicals: In the synthesis of novel pesticides and herbicides.[19]

-

Liquid Crystals and other materials. [20]

Safety Information

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[3] Appropriate personal protective equipment should be used when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. H32626.03 [thermofisher.cn]

- 2. scbt.com [scbt.com]

- 3. This compound, 97+% | Fisher Scientific [fishersci.ca]

- 4. This compound | 393-06-6 [sigmaaldrich.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound | C8H6F3NO2 | CID 3836325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-(Trifluoromethyl)benzoic acid(455-24-3) 1H NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. 2-(Trifluoromethyl)benzoic acid(433-97-6) 13C NMR [m.chemicalbook.com]

- 12. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 13. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 14. CN118619837B - A preparation method of 2-trifluoromethyl-4-aminobenzoic acid - Google Patents [patents.google.com]

- 15. 4-Amino-2-trifluoromethyl-phenyl retinate inhibits proliferation, invasion, and migration of breast cancer cells by independently regulating CRABP2 and FABP5 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Introduction of fluorine to phenyl group of 4-(2-pyrimidinylamino)benzamides leading to a series of potent hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. nbinno.com [nbinno.com]

- 20. JPS63159353A - Nitro-substituted 4-trifluoromethylbenzoic acid and production thereof - Google Patents [patents.google.com]

4-amino-2-(trifluoromethyl)benzoic acid physical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the known physical properties of this compound, along with available experimental protocols for its synthesis and analysis.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, formulation, and reaction optimization. The following table summarizes the key quantitative data available for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆F₃NO₂ | [1] |

| Molecular Weight | 205.14 g/mol | [2][3] |

| Melting Point | 183-186 °C | |

| Boiling Point | 318.8 ± 42.0 °C (at 760 mmHg) | |

| Appearance | White to cream crystalline powder | [3][4] |

| Solubility | Slightly soluble in water; Soluble in methanol. | [5] |

| pKa (Predicted) | 3.89 ± 0.36 | N/A |

| logP (Computed) | 1.7 | [1] |

| CAS Number | 393-06-6 | [1] |

Experimental Protocols

Synthesis of this compound Precursor

A direct and complete experimental protocol for the synthesis of this compound is not extensively detailed in the available literature. However, patents provide a comprehensive multi-step synthesis for its immediate precursor, 4-amino-2-(trifluoromethyl)benzonitrile. The final step would involve the hydrolysis of the nitrile group to a carboxylic acid.

Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile

The synthesis of 4-amino-2-(trifluoromethyl)benzonitrile can be achieved from m-trifluoromethyl fluorobenzene through a three-step process: bromination, cyanation, and ammonolysis.[6][7]

Step 1: Positional Bromination

-

Reactants: m-Trifluoromethylfluorobenzene, glacial acetic acid, concentrated sulfuric acid, and dibromohydantoin.

-

Procedure: A mixture of m-trifluoromethylfluorobenzene, glacial acetic acid, and concentrated sulfuric acid is heated to reflux. Dibromohydantoin is added in portions, and the reaction is maintained for several hours. The product, 4-fluoro-2-trifluoromethyl bromobenzene, is isolated by washing with an ice-water solution.[6][7]

Step 2: Cyanide Substitution

-

Reactants: 4-Fluoro-2-trifluoromethyl bromobenzene, quinoline, and cuprous cyanide.

-

Procedure: The 4-fluoro-2-trifluoromethyl bromobenzene obtained in the first step is added dropwise to a refluxing mixture of quinoline and cuprous cyanide. The reaction is carried out for an extended period, followed by steam distillation to yield 4-fluoro-2-trifluoromethylbenzonitrile.[6][7]

Step 3: Ammonolysis

-

Reactants: 4-Fluoro-2-trifluoromethylbenzonitrile, ethanol, and liquid ammonia.

-

Procedure: The 4-fluoro-2-trifluoromethylbenzonitrile is dissolved in ethanol, and liquid ammonia is introduced into the sealed reaction vessel. The mixture is heated to approximately 120-122 °C for 8-10 hours. The resulting crude 4-amino-2-(trifluoromethyl)benzonitrile is then purified by recrystallization from toluene to yield a high-purity product.[6][7]

Final Step: Hydrolysis (General Procedure) While a specific protocol for this final conversion was not found, the hydrolysis of the nitrile to a carboxylic acid is a standard organic transformation. This can typically be achieved under acidic or basic conditions. For example, heating the nitrile with a strong acid like sulfuric acid or a strong base like sodium hydroxide would yield the corresponding carboxylic acid.

Analytical Methods: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and its precursors. While a specific, validated method for the final product is not detailed in the searched literature, the purity of the 4-amino-2-(trifluoromethyl)benzonitrile precursor has been confirmed by HPLC analysis.[6][7] For structurally similar aminobenzoic acids, reversed-phase HPLC is commonly employed.

General HPLC Parameters for Aminobenzoic Acids:

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. The pH of the aqueous phase is a critical parameter for controlling the retention of the acidic and basic functional groups.

-

Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 254 nm) is a common choice.

Visualizations

Synthesis Workflow of 4-Amino-2-(trifluoromethyl)benzonitrile

The following diagram illustrates the general workflow for the synthesis of the key precursor, 4-amino-2-(trifluoromethyl)benzonitrile.

Caption: A workflow diagram illustrating the synthesis of 4-amino-2-(trifluoromethyl)benzonitrile.

Signaling Pathways and Biological Activity

Extensive searches of the available scientific literature did not yield any specific information regarding the involvement of this compound in biological signaling pathways. Its primary documented application is as a chemical intermediate for the synthesis of more complex molecules with potential biological activities. Therefore, a diagram of a signaling pathway is not applicable based on current knowledge.

Conclusion

This compound is a valuable building block in the development of new chemical entities in the pharmaceutical and agrochemical industries. This guide has summarized its key physical properties and provided insights into its synthesis and analysis based on the available literature. Further experimental determination of its quantitative solubility, pKa, and logP would be beneficial for its broader application in research and development.

References

- 1. This compound | C8H6F3NO2 | CID 3836325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97+% | Fisher Scientific [fishersci.ca]

- 3. This compound | 393-06-6 [sigmaaldrich.com]

- 4. This compound, 97+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. chembk.com [chembk.com]

- 6. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 7. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 4-amino-2-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 4-amino-2-(trifluoromethyl)benzoic acid. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide combines qualitative solubility information with established experimental protocols for its determination. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and formulation of pharmaceuticals and other advanced materials.

Introduction

This compound is a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. Its solubility in various solvents is a critical physicochemical property that influences its bioavailability, formulation, and efficacy in various applications. Understanding its solubility profile is essential for designing effective drug delivery systems and for optimizing reaction conditions in chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₃NO₂ | PubChem[1] |

| Molecular Weight | 205.13 g/mol | PubChem[1] |

| Appearance | White to cream crystalline powder | --- |

| Melting Point | 183-186 °C | --- |

| pKa (predicted) | Acidic pKa: ~3.5 (carboxylic acid), Basic pKa: ~2.5 (anilinium ion) | --- |

Qualitative Solubility Data

Published data on the quantitative solubility of this compound is scarce. However, qualitative descriptions from various sources provide a general understanding of its solubility profile. The compound is generally described as being slightly soluble in water and soluble in various organic solvents.

| Solvent | Qualitative Solubility |

| Water | Slightly soluble |

| Acidic Solvents | Soluble |

| Neutral Solvents | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Methanol | Soluble |

For a structurally related compound, 4-amino-2-(trifluoromethyl)benzonitrile, a solubility of 10 mg in 0.5 mL of dichloromethane (DCM) has been reported, suggesting good solubility in chlorinated solvents. Another related compound, 3,5-Bis(trifluoromethyl)benzoic acid, is reported to have a solubility in excess of 10 mg/mL in DMSO-d6 and methanol-d4, and in excess of 2 mg/mL in chloroform-d3. These data points for analogous compounds suggest that this compound is likely to exhibit good solubility in polar aprotic and polar protic organic solvents.

Experimental Protocol for Solubility Determination

The following is a detailed experimental protocol for determining the thermodynamic solubility of this compound using the widely accepted shake-flask method followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (purity >99%)

-

Solvents (e.g., Water, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide) of HPLC grade

-

Phosphate buffered saline (PBS) at various pH values (e.g., 5.0, 7.4)

-

Analytical balance

-

Vortex mixer

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a UV detector

-

C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Syringe filters (0.22 µm)

-

Autosampler vials

Experimental Workflow

Caption: A schematic overview of the shake-flask method for solubility determination.

Detailed Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the desired solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary study can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the sedimentation of the excess solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining undissolved solid.

-

Carefully withdraw the supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any remaining fine particles.

-

-

Sample Preparation for HPLC Analysis:

-

Accurately dilute a known volume of the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Mobile Phase: A typical mobile phase for the analysis of similar aromatic acids is a mixture of acetonitrile and water (with 0.1% formic acid or acetic acid), run in an isocratic or gradient mode.

-

Column: A C18 reversed-phase column is suitable for this analysis.

-

Detection: Monitor the eluent at a wavelength where this compound exhibits maximum absorbance (this can be determined by a UV scan).

-

Injection Volume: 10-20 µL.

-

Flow Rate: 1.0 mL/min.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject the standard solutions into the HPLC system to construct a calibration curve of peak area versus concentration.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is expressed in units such as mg/mL, g/L, or mol/L.

-

Logical Relationship for Experimental Design

The following diagram illustrates the logical relationships and decision-making process in designing a solubility study for this compound.

Caption: A flowchart illustrating the key decision points in a solubility study.

Conclusion

While quantitative solubility data for this compound remains limited in the public domain, this guide provides a foundational understanding of its solubility characteristics based on available qualitative information and data from structurally similar compounds. The detailed experimental protocol based on the shake-flask method with HPLC analysis offers a robust framework for researchers to accurately determine the solubility of this compound in various solvents. Such data is crucial for advancing its application in pharmaceutical development and other scientific fields.

References

An In-depth Technical Guide to 4-amino-2-(trifluoromethyl)benzoic acid: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-amino-2-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid that has garnered significant interest in the field of medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of the trifluoromethyl group, impart desirable physicochemical and pharmacological properties to molecules, making it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Chemical Structure and Properties

This compound is a substituted benzoic acid with the molecular formula C₈H₆F₃NO₂ and a molar mass of 205.13 g/mol . The structure consists of a benzene ring substituted with an amino group (-NH₂) at position 4, a trifluoromethyl group (-CF₃) at position 2, and a carboxylic acid group (-COOH) at position 1.

The trifluoromethyl group is a key feature of this molecule. It is a strong electron-withdrawing group, which influences the acidity of the carboxylic acid and the basicity of the amino group. Furthermore, the lipophilicity of the trifluoromethyl group can enhance the ability of drug candidates to cross cell membranes.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆F₃NO₂ | [1] |

| Molar Mass | 205.13 g/mol | [1] |

| Appearance | White to yellow crystal powder | [1] |

| Melting Point | 183-186 °C | [2] |

| Boiling Point | 318.8 ± 42.0 °C (Predicted) | [2] |

| Solubility | Soluble in Methanol | [3] |

| Storage Temperature | Room Temperature | [1] |

Synthesis of this compound

A plausible and industrially relevant synthetic route to this compound involves a multi-step process starting from m-trifluoromethyl fluorobenzene. This process culminates in the formation of 4-amino-2-(trifluoromethyl)benzonitrile, which can then be hydrolyzed to the desired benzoic acid.

Experimental Protocol: Synthesis of 4-amino-2-(trifluoromethyl)benzonitrile

The synthesis of the key intermediate, 4-amino-2-(trifluoromethyl)benzonitrile, has been described in the patent literature and involves three main steps[4][5]:

-

Positional Bromination: m-Trifluoromethyl fluorobenzene is subjected to bromination to introduce a bromine atom at the desired position.

-

Cyano Group Substitution: The bromo-intermediate is then reacted to replace the bromine atom with a cyano group, yielding 4-fluoro-2-(trifluoromethyl)benzonitrile.

-

Aminolysis: The fluoro-intermediate undergoes aminolysis, where the fluorine atom is substituted with an amino group to produce 4-amino-2-(trifluoromethyl)benzonitrile.

The overall yield for this three-step process is reported to be in the range of 73-75%, with the final product having a purity of over 99% as determined by HPLC[4][5].

Experimental Protocol: Hydrolysis of 4-amino-2-(trifluoromethyl)benzonitrile

While a specific detailed protocol for the hydrolysis of 4-amino-2-(trifluoromethyl)benzonitrile to the corresponding benzoic acid was not explicitly found in the searched literature, this transformation is a standard organic chemistry reaction. Generally, nitrile hydrolysis can be achieved under acidic or basic conditions. A generalized experimental protocol would involve:

-

Reaction Setup: The starting nitrile is dissolved in a suitable solvent, and a strong acid (e.g., sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide or potassium hydroxide) is added.

-

Heating: The reaction mixture is typically heated to reflux for a period of time to drive the hydrolysis to completion.

-

Workup and Isolation: After the reaction is complete, the mixture is cooled, and the pH is adjusted to precipitate the carboxylic acid. The solid product is then collected by filtration, washed, and dried.

A workflow for the proposed synthesis is depicted in the following diagram:

References

A Comprehensive Technical Guide to the Safe Handling of 4-amino-2-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for 4-amino-2-(trifluoromethyl)benzoic acid (CAS No: 393-06-6). Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. A thorough understanding of its potential risks is fundamental to safe handling.

GHS Classification:

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 |

| Respiratory Tract Irritation |

GHS Pictograms:

Hazard Statements:

-

H335: May cause respiratory irritation.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below.

| Property | Value |

| Molecular Formula | C₈H₆F₃NO₂ |

| Molecular Weight | 205.14 g/mol [3] |

| Appearance | Off-white to tan solid |

| Melting Point | 136 - 139 °C (276.8 - 282.2 °F) |

Safe Handling and Storage

Proper handling and storage are critical to minimize exposure and prevent accidents.

Handling:

-

Handle in a well-ventilated place, preferably within a chemical fume hood.[1][4]

-

Avoid the formation of dust and aerosols.[1]

-

Wear suitable protective clothing, gloves, and eye/face protection.[1][5]

-

Avoid contact with skin and eyes.[1]

-

Do not breathe dust, vapor, mist, or gas.[4]

-

Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

-

Wash hands thoroughly after handling.[6]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[6]

-

Keep foodstuff containers separate.[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

| PPE Category | Specification |

| Eye and Face Protection | Chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[4] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6] Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[4] |

First Aid Measures

In case of exposure, immediate and appropriate first aid is essential.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim into fresh air.[1] If breathing is difficult, give oxygen.[1] If not breathing, give artificial respiration and consult a doctor immediately.[1] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1] |

| Skin Contact | Take off contaminated clothing immediately.[1] Wash off with soap and plenty of water.[1] Consult a doctor.[1] |

| Eye Contact | Rinse with pure water for at least 15 minutes.[1] Consult a doctor.[1] |

| Ingestion | Rinse mouth with water.[1] Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Call a doctor or Poison Control Center immediately.[1] |

Accidental Release Measures

In the event of a spill, follow these emergency procedures:

-

Personal Precautions: Avoid dust formation.[1] Avoid breathing mist, gas, or vapors. Use personal protective equipment.

-

Environmental Precautions: Prevent product from entering drains.

-

Methods for Cleaning Up: Sweep up the material and place it into a suitable, closed container for disposal.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Specific Hazards: No specific hazards arising from the chemical are reported.

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1]

Experimental Protocol: General Laboratory Handling

The following is a generalized protocol for handling this compound in a research setting.

1. Preparation:

- Review the Safety Data Sheet (SDS) thoroughly before starting any work.

- Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.

- Verify that an eyewash station and safety shower are accessible.[4]

- Assemble all necessary equipment and reagents.

- Don the appropriate Personal Protective Equipment (PPE) as detailed in Section 4.

2. Weighing and Transfer:

- Conduct all weighing and transfer operations within a chemical fume hood to minimize dust inhalation.

- Use a spatula for solid transfers. Avoid creating dust clouds.

- If preparing a solution, add the solid to the solvent slowly to prevent splashing.

3. Reaction Setup:

- Set up the reaction apparatus within the fume hood.

- Ensure all glassware is properly clamped and secure.

- If heating the reaction, use a well-controlled heating mantle or oil bath.

4. Post-Reaction Work-up and Purification:

- Allow the reaction mixture to cool to room temperature before quenching or extraction.

- Perform all liquid-liquid extractions and solvent removal (e.g., rotary evaporation) within the fume hood.

5. Waste Disposal:

- Dispose of all chemical waste, including contaminated consumables, in appropriately labeled hazardous waste containers according to institutional and local regulations.

6. Decontamination:

- Clean the work area thoroughly with an appropriate solvent and decontaminating solution.

- Wash all glassware.

- Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Visualizations

Caption: General laboratory safety workflow for handling hazardous chemicals.

This guide is intended to provide comprehensive safety and handling information. Always consult the specific Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional and regulatory safety protocols.

References

- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 393-06-6 Name: this compound [xixisys.com]

- 2. This compound | C8H6F3NO2 | CID 3836325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97+% | Fisher Scientific [fishersci.ca]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. canbipharm.com [canbipharm.com]

- 6. fishersci.com [fishersci.com]

4-amino-2-(trifluoromethyl)benzoic acid material safety data sheet

An In-depth Technical Guide to the Material Safety of 4-amino-2-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information for this compound (CAS No. 393-06-6), a crucial intermediate in pharmaceutical and chemical synthesis. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk during its handling and use.

Chemical and Physical Properties

The fundamental properties of a substance are critical for its safe handling and storage. The following table summarizes the key physical and chemical data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆F₃NO₂ | [1][2] |

| Molecular Weight | 205.13 g/mol | [1][2] |

| Appearance | White to yellow or cream crystal-powder | [3] |

| Purity | ≥97% | [3] |

| IUPAC Name | This compound | [1] |

| CAS Number | 393-06-6 | [1][2] |

| InChI Key | AMVHEVZYTGHASE-UHFFFAOYSA-N | [3] |

Hazard Identification and Classification

Understanding the hazards associated with a chemical is the first step in risk mitigation. This compound is classified as hazardous under the Globally Harmonized System (GHS).

| Hazard Class | GHS Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | Warning | H335: May cause respiratory irritation |

Source:[3]

Safe Handling and Storage Protocols

Proper handling and storage are critical to prevent exposure and maintain the chemical's integrity.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and PPE, is mandatory.

-

Ventilation : Always handle this material in a well-ventilated area. A chemical fume hood is required for any procedures that may generate dust or aerosols.[4]

-

Eyewash and Safety Shower : Facilities must be equipped with an easily accessible eyewash station and safety shower.[4]

-

Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[4]

-

Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after use.[5]

-

Skin and Body Protection : Wear a lab coat or appropriate protective clothing to prevent skin exposure.[4][6]

-

Respiratory Protection : If a fume hood is not available or if dust levels are high, use a NIOSH/MSHA-approved respirator.[4]

General Handling Protocol

-

Avoid Contact : Do not get in eyes, on skin, or on clothing.[4]

-

Avoid Inhalation : Do not breathe dust, vapor, mist, or gas.[4]

-

Prevent Dust Formation : Minimize the generation of dust during handling.[6]

-

Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6][7]

Storage Conditions

-

Location : Store in a cool, dry, and well-ventilated place.[4][6]

-

Incompatibilities : Store away from strong oxidizing agents and strong acids.[5][7]

Emergency and First Aid Protocols

Immediate and appropriate action is crucial in the event of an exposure.

Caption: First aid workflow for different exposure routes.

Detailed First Aid Measures:

-

After Skin Contact : Immediately wash off with plenty of soap and water for at least 15 minutes.[7] Remove all contaminated clothing. If skin irritation persists, consult a physician.[5][8]

-

After Eye Contact : Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[4]

-

After Inhalation : Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[7] If you feel unwell, call a POISON CENTER or doctor.[7]

-

After Ingestion : Rinse mouth with water.[7] Do NOT induce vomiting.[9] Call a POISON CENTER or doctor immediately if you feel unwell.[7]

Accidental Release and Disposal Protocols

A systematic approach to spill cleanup and waste disposal is necessary to prevent environmental contamination and secondary exposure.

Spill Cleanup Protocol

The following protocol outlines the steps for managing a small-scale solid spill in a laboratory setting. For large spills, evacuate the area and contact institutional Environmental Health & Safety (EHS) personnel.[10]

Caption: Step-by-step protocol for cleaning a solid chemical spill.

-

Personal Precautions : Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[7]

-

Containment : Prevent the product from entering drains.[11]

-

Cleanup : Sweep or vacuum up the material and place it into a suitable, closed container for disposal.[4][7] Care should be taken to avoid creating dust.[12]

-

Decontamination : After the material has been removed, wipe the area down with a wet paper towel or absorbent pad, followed by washing with soap and water.[12][13]

-

Disposal : All contaminated materials, including PPE, should be placed in the sealed disposal container and disposed of as hazardous waste according to federal, state, and local regulations.[7][10]

Waste Disposal

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4] Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7] Do not empty into drains.[5]

Potential Biological Activity and Signaling Pathways

For professionals in drug development, understanding the potential biological interactions of a compound is paramount. While direct studies on the signaling pathways of this compound are limited, research on structurally related molecules provides valuable insights.

Inhibition of Cancer Cell Proliferation (Derivative Compound)

A study on 4-amino-2-trifluoromethyl-phenyl retinate (ATPR) , a derivative of the title compound, has shown it inhibits the proliferation, invasion, and migration of breast cancer cells.[14] The proposed mechanism involves the independent regulation of two key intracellular lipid-binding proteins: Cellular Retinoic Acid-Binding Protein 2 (CRABP2) and Fatty Acid-Binding Protein 5 (FABP5).[14]

Caption: Proposed mechanism of a derivative, ATPR, in breast cancer cells.

Antimicrobial Potential

Derivatives of para-aminobenzoic acid (PABA) have demonstrated a range of biological activities, including antimicrobial and cytotoxic effects.[15] Trifluoromethyl-substituted phenyl derivatives, in particular, have shown potent activity as growth inhibitors of Gram-positive bacteria.[16] Given that this compound shares structural motifs with these active compounds, it represents a scaffold of interest for the development of new antimicrobial agents.[15][16][17] Further research is warranted to explore its specific spectrum of activity and mechanism of action.

References

- 1. This compound | C8H6F3NO2 | CID 3836325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 393-06-6 [sigmaaldrich.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. aplng.com.au [aplng.com.au]

- 6. synquestlabs.com [synquestlabs.com]

- 7. fishersci.com [fishersci.com]

- 8. canbipharm.com [canbipharm.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]

- 11. tcichemicals.com [tcichemicals.com]

- 12. ehs.utk.edu [ehs.utk.edu]

- 13. uoguelph.ca [uoguelph.ca]

- 14. 4-Amino-2-trifluoromethyl-phenyl retinate inhibits proliferation, invasion, and migration of breast cancer cells by independently regulating CRABP2 and FABP5 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nchr.elsevierpure.com [nchr.elsevierpure.com]

The Trifluoromethyl Group: A Keystone Substituent in the Physicochemical and Biological Profile of Benzoic Acid Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into the scaffold of benzoic acid has emerged as a powerful tool in medicinal chemistry and drug discovery. This whitepaper provides a comprehensive analysis of the multifaceted role of the CF3 group in modulating the physicochemical properties and biological activities of benzoic acid derivatives. Through a detailed examination of quantitative data, experimental protocols, and relevant biological pathways, this guide aims to equip researchers with the foundational knowledge to leverage the unique attributes of this "super-methyl" group in the design of novel therapeutics.

Physicochemical Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group onto the benzoic acid ring profoundly alters its fundamental physicochemical characteristics, namely its acidity (pKa) and lipophilicity (logP). These parameters are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, excretion (ADME), and target engagement.

Modulation of Acidity (pKa)

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect (-I) stabilizes the carboxylate anion formed upon deprotonation of the benzoic acid, thereby increasing its acidity and lowering its pKa value. The position of the CF3 group on the aromatic ring influences the magnitude of this effect.

| Compound | pKa (Predicted) | Reference |

| Benzoic Acid | 4.20 | [1] |

| 2-(Trifluoromethyl)benzoic Acid | - | |

| 3-(Trifluoromethyl)benzoic Acid | 3.77 | [2][3] |

| 4-(Trifluoromethyl)benzoic Acid | 4.05 |

Note: Experimental pKa values for 3-(trifluoromethyl)benzoic acid in water have been measured, though the specific value was not available in the cited abstract.[4][5][6][7]

Influence on Lipophilicity (logP)

Lipophilicity, the measure of a compound's affinity for a lipid environment, is a crucial factor for membrane permeability and overall bioavailability. The trifluoromethyl group is generally considered to be lipophilic, and its incorporation into a molecule typically increases the logP value. However, the overall effect on lipophilicity is a complex interplay of electronic and steric factors.

| Compound | logP (Predicted) | Reference |

| Benzoic Acid | 1.87 | |

| 2-(Trifluoromethyl)benzoic Acid | - | |

| 3-(Trifluoromethyl)benzoic Acid | 2.51 - 2.56 | [8] |

| 4-(Trifluoromethyl)benzoic Acid | 2.51 - 2.56 |

Experimental Protocols

Accurate determination of pKa and logP is fundamental in drug discovery. The following sections detail standardized experimental protocols for these measurements.

Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of a compound. The protocol involves the gradual addition of a titrant (a strong base) to a solution of the acidic compound while monitoring the pH.

Materials and Reagents:

-

pH meter with a glass electrode

-

Calibrated burette

-

Magnetic stirrer and stir bar

-

Beaker or titration vessel

-

Trifluoromethyl-substituted benzoic acid sample

-

Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

-

Deionized water

-

Potassium chloride (KCl) to maintain constant ionic strength

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions of pH 4.0, 7.0, and 10.0.

-

Sample Preparation: Accurately weigh a sample of the trifluoromethyl-substituted benzoic acid and dissolve it in a known volume of deionized water to create a solution of approximately 1-10 mM. Add KCl to a final concentration of 0.1 M to maintain constant ionic strength.

-

Titration: Place the beaker containing the sample solution on a magnetic stirrer and immerse the pH electrode. Record the initial pH.

-

Data Collection: Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from the burette. After each addition, allow the pH reading to stabilize and record both the pH and the total volume of NaOH added.

-

Endpoint Determination: Continue the titration until the pH has risen significantly beyond the expected pKa, typically to around pH 11-12.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the acid has been neutralized. This corresponds to the midpoint of the steepest portion of the curve. Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of NaOH to more accurately determine the equivalence point.

Shake-Flask Method for logP Determination

The shake-flask method is the traditional and most reliable technique for measuring the partition coefficient (logP) of a compound between two immiscible liquids, typically n-octanol and water.

Materials and Reagents:

-

Trifluoromethyl-substituted benzoic acid sample

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or glass vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge (optional)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Phase Preparation: Prepare pre-saturated solvents by vigorously mixing n-octanol and water for at least 24 hours and then allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of the trifluoromethyl-substituted benzoic acid in either the aqueous or organic phase at a concentration that can be accurately measured by the chosen analytical method.

-

Partitioning: Add a known volume of the stock solution to a separatory funnel or vial. Add a known volume of the other phase. The volume ratio of the two phases should be adjusted based on the expected logP to ensure measurable concentrations in both phases.

-

Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to ensure complete partitioning of the compound between the two phases.

-

Phase Separation: Allow the mixture to stand until the two phases have completely separated. Centrifugation can be used to accelerate this process and break up any emulsions.

-

Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase ([organic]) to its concentration in the aqueous phase ([aqueous]). The logP is the base-10 logarithm of P.

logP = log10 ( [organic] / [aqueous] )

Impact on Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The electronic and lipophilic modifications induced by the trifluoromethyl group directly translate to altered biological activity. The CF3 group can enhance a molecule's binding affinity to its target protein through various non-covalent interactions and can also improve its metabolic stability, leading to a longer duration of action.

A notable example of a drug containing a trifluoromethyl group is Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor. The trifluoromethyl group in Celecoxib is crucial for its potent and selective inhibition of the COX-2 enzyme.

Visualizing the Role of the Trifluoromethyl Group in a Biological Pathway and Experimental Workflow

To further illustrate the significance of the trifluoromethyl group, this section provides diagrams of a key signaling pathway modulated by a CF3-containing drug and a representative experimental workflow for its synthesis.

Signaling Pathway: COX-2 Inhibition by Celecoxib

Celecoxib exerts its anti-inflammatory and analgesic effects by selectively inhibiting the COX-2 enzyme, which is a key player in the inflammatory cascade. The following diagram illustrates the mechanism of action of Celecoxib.[2][9]

Caption: Mechanism of COX-2 inhibition by Celecoxib.

Experimental Workflow: Synthesis of a Trifluoromethyl-Containing Benzoic Acid Derivative (Celecoxib)

The synthesis of Celecoxib involves a key condensation reaction to form the pyrazole ring, a common scaffold in medicinal chemistry. The following diagram outlines a general synthetic workflow.[10]

Caption: A representative workflow for the synthesis of Celecoxib.

Conclusion

The trifluoromethyl group is an indispensable tool in the arsenal of medicinal chemists. Its profound influence on the acidity and lipophilicity of benzoic acid derivatives provides a powerful lever for fine-tuning the pharmacokinetic properties of drug candidates. Furthermore, the unique electronic nature and steric bulk of the CF3 group often lead to enhanced biological activity and improved metabolic stability. A thorough understanding of the principles outlined in this whitepaper will empower researchers to rationally design and develop novel benzoic acid-based therapeutics with optimized efficacy and safety profiles. The continued exploration of the nuanced effects of the trifluoromethyl group promises to unlock new avenues in the pursuit of innovative medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-(Trifluoromethyl)benzoic acid CAS#: 454-92-2 [m.chemicalbook.com]

- 3. 3-(Trifluoromethyl)benzoic acid | 454-92-2 [chemicalbook.com]

- 4. 3-(Trifluoromethyl)benzoic acid 99 454-92-2 [sigmaaldrich.com]

- 5. 3-(Trifluoromethyl)benzoic Acid [chemdict.com]

- 6. 3-(トリフルオロメチル)安息香酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-(Trifluoromethyl)benzoic acid (CAS 454-92-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Strategic Utility of 4-amino-2-(trifluoromethyl)benzoic acid in Synthetic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Amino-2-(trifluoromethyl)benzoic acid is a versatile synthetic building block of significant interest in medicinal chemistry and materials science. Its unique trifluoromethylated aromatic structure, featuring both a nucleophilic amino group and a carboxylic acid handle, offers a valuable scaffold for the synthesis of complex molecular architectures. The presence of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making this compound a sought-after intermediate in the development of novel therapeutics and functional materials. This technical guide provides an in-depth overview of its properties, synthesis, and key applications, complete with experimental protocols and visual aids to facilitate its use in the laboratory.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthesis. The following tables summarize key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 393-06-6 | [1] |

| Molecular Formula | C₈H₆F₃NO₂ | [1] |

| Molecular Weight | 205.13 g/mol | [1] |

| Melting Point | 183-186 °C | |

| Appearance | White to cream powder/crystal | [2] |

| Solubility | Soluble in methanol | |

| pKa (estimated) | ~4.5 |

Note: The pKa value is an estimation based on the known pKa of 4-aminobenzoic acid (pKa1 ≈ 2.4, pKa2 ≈ 4.9) and the electron-withdrawing effect of the trifluoromethyl group.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. Two common approaches involve the hydrolysis of the corresponding benzonitrile or the reduction of the analogous nitro compound.

From 4-amino-2-(trifluoromethyl)benzonitrile (Hydrolysis)

Hypothetical Experimental Protocol (based on general nitrile hydrolysis):

-

Reaction: To a solution of 4-amino-2-(trifluoromethyl)benzonitrile in a mixture of ethanol and water, add a strong base such as sodium hydroxide.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Purification: The crude product can be collected by filtration and purified by recrystallization.

A patent for the synthesis of the precursor, 4-amino-2-(trifluoromethyl)benzonitrile, describes a multi-step process starting from m-trifluoromethyl fluorobenzene, involving bromination, cyanation, and ammonolysis.[3][4]

From 4-nitro-2-(trifluoromethyl)benzoic acid (Reduction)

Another viable synthetic pathway is the reduction of 4-nitro-2-(trifluoromethyl)benzoic acid. Catalytic hydrogenation is a common and efficient method for the reduction of aromatic nitro groups.

Experimental Protocol (based on general nitro group reduction):

-

Reaction Setup: In a high-pressure reactor, dissolve 4-nitro-2-(trifluoromethyl)benzoic acid in a suitable solvent such as methanol or ethanol. Add a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenation: Pressurize the reactor with hydrogen gas and stir the mixture at a controlled temperature.

-

Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Work-up: After the reaction is complete, filter the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The product can be purified by recrystallization from a suitable solvent system.

Core Reactions as a Synthetic Building Block

The bifunctional nature of this compound allows for a variety of chemical transformations, making it a valuable intermediate in multi-step syntheses.

Amide Bond Formation

The amino group of this compound can readily participate in amide bond formation with carboxylic acids or their derivatives. The use of coupling agents is a common strategy to facilitate this reaction.

Experimental Protocol: Amide Coupling with a Carboxylic Acid using EDC

-

Reaction Setup: To a stirred solution of this compound (1.0 eq.) and a carboxylic acid (1.1 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and a catalytic amount of a coupling additive like 1-hydroxybenzotriazole (HOBt).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[5]

Esterification

The carboxylic acid moiety of this compound can be esterified, for example, through the Fischer-Speier esterification method.

Experimental Protocol: Fischer Esterification with Methanol

-

Reaction Setup: Dissolve this compound in an excess of methanol, which acts as both the solvent and the reactant.

-

Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, dropwise.

-

Reflux: Heat the reaction mixture to reflux for several hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent and neutralize the acid catalyst by washing with a saturated solution of sodium bicarbonate. Wash the organic layer with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester. The product can be further purified by column chromatography if necessary.[6][7][8][9][10]

Application in Medicinal Chemistry: Kinase Inhibitors

The trifluoromethylphenyl amine moiety is a key pharmacophore in a number of kinase inhibitors used in cancer therapy. The presence of the trifluoromethyl group can significantly enhance the binding affinity of these inhibitors to the ATP-binding pocket of kinases. A prominent example is Sorafenib, a multi-kinase inhibitor that targets the RAF/MEK/ERK signaling pathway. While not directly synthesized from this compound, its structure and mechanism of action provide a compelling case for the utility of this building block in designing novel kinase inhibitors.

The RAF/MEK/ERK Signaling Pathway and the Action of Sorafenib

The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Sorafenib exerts its anticancer effects by inhibiting key kinases in this pathway, as well as receptor tyrosine kinases involved in angiogenesis.[11][12][13][14][15]

Inhibitory Activity of Sorafenib:

| Kinase Target | IC₅₀ (nM) |

| Raf-1 | 6 |

| B-Raf (wild-type) | 22 |

| B-Raf (V600E) | 38 |

| VEGFR-2 | 90 |

| PDGFR-β | 57 |

Data from relevant literature.

The synthesis of Sorafenib analogues often involves the coupling of an amine-containing fragment with an isocyanate.[16] The structural similarity of this compound to key fragments of Sorafenib highlights its potential as a starting material for the development of novel kinase inhibitors with improved efficacy and selectivity.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its unique combination of functional groups, coupled with the beneficial properties imparted by the trifluoromethyl substituent, makes it an attractive starting material for the synthesis of a wide range of biologically active molecules and advanced materials. This guide provides a foundational understanding of its properties, synthesis, and reactivity, empowering researchers to effectively incorporate this compound into their synthetic strategies.

References

- 1. scbt.com [scbt.com]

- 2. This compound, 97+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 4. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. researchgate.net [researchgate.net]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. [PDF] Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5. | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Keystone in Modern Chemistry and Drug Discovery

An In-depth Technical Guide on the Applications of Trifluoromethylated Aminobenzoic Acids

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into organic molecules, particularly aminobenzoic acids, has emerged as a powerful tool in the design and development of advanced materials, pharmaceuticals, and agrochemicals. This technical guide explores the multifaceted applications of trifluoromethylated aminobenzoic acids, providing a comprehensive overview of their synthesis, biological activities, and material properties. The unique electronic properties of the CF3 group impart enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target molecules, making it a highly sought-after moiety in medicinal chemistry. In materials science, the introduction of the CF3 group can significantly enhance thermal stability, solubility, and optical properties of polymers.

Pharmaceutical Applications: A New Frontier in Drug Design

The trifluoromethyl group is a cornerstone in modern medicinal chemistry, transforming parent molecules into potent therapeutic agents. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1]

Enzyme Inhibition: A Primary Target

Trifluoromethylated aminobenzoic acid derivatives have shown significant promise as inhibitors of various enzymes implicated in a range of diseases. The CF3 group can enhance the binding affinity of these compounds to the active sites of enzymes, leading to potent and selective inhibition.

One notable example is the inhibition of histone deacetylases (HDACs), which are crucial epigenetic regulators and validated targets for cancer therapy. Trifluoromethyl ketones, derived from aminobenzoic acids, have been identified as potent HDAC inhibitors.[2] These compounds have demonstrated antiproliferative effects against various cancer cell lines.[2]

Another area of interest is the inhibition of Cholesteryl Ester Transfer Protein (CETP), which plays a role in cholesterol metabolism. Inhibition of CETP can lead to increased levels of high-density lipoprotein (HDL) cholesterol, a desirable outcome in the prevention of cardiovascular diseases. Trifluoromethyl-containing benzamides have been synthesized and evaluated as promising CETP inhibitors.

Table 1: Inhibitory Activity of Trifluoromethylated Compounds

| Compound Class | Target Enzyme | IC50 Value(s) | Reference(s) |

| Trifluoromethyl Ketones | Histone Deacetylases (HDACs) | Submicromolar | [2] |

| Trifluoromethyl Benzamides | Cholesteryl Ester Transfer Protein (CETP) | 1.03 μM (for compound 9c) | |

| 2-Trifluoromethyl Acrylamides | Protein Disulfide Isomerase (PDI) | 0.48 ± 0.004 μM (for compound 14d) | [3] |

Anticancer and Antimicrobial Activity

The cytotoxic effects of trifluoromethylated aminobenzoic acid derivatives against cancer cell lines are a significant area of research. The MTT assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Furthermore, these compounds have demonstrated potent antimicrobial activity. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. PABA (p-aminobenzoic acid) derivatives, including those with trifluoromethyl groups, have shown efficacy against various bacterial and fungal strains.[4]

Table 2: Anticancer and Antimicrobial Activity Data

| Compound Type | Cell Line/Organism | Activity Metric | Value | Reference(s) |

| PABA Schiff Bases | HepG2 (Cancer Cell Line) | IC50 | ≥ 15.0 µM | [4] |

| PABA Schiff Bases | Methicillin-resistant Staphylococcus aureus | MIC | from 15.62 µM | [4] |

| PABA Schiff Bases | Antifungal | MIC | ≥ 7.81 µM | [4] |

Agrochemical Innovations: Enhancing Crop Protection

In the agrochemical sector, the trifluoromethyl group is instrumental in developing more effective and stable pesticides and herbicides. The enhanced lipophilicity conferred by the CF3 group improves the penetration of the active ingredient through the waxy cuticles of plants and insects, leading to increased efficacy.[5] Moreover, the metabolic stability of these compounds ensures a longer duration of action, reducing the frequency of application.

Advanced Materials: The Rise of Fluorinated Polymers

Trifluoromethylated aminobenzoic acids serve as crucial monomers in the synthesis of high-performance polymers, such as polyamides and polyimides. The incorporation of the CF3 group into the polymer backbone imparts a range of desirable properties.

Enhanced Thermal and Mechanical Properties

Fluorinated polyimides exhibit exceptional thermal stability, with high glass transition temperatures (Tg) and decomposition temperatures. These properties make them suitable for applications in the aerospace and electronics industries, where materials are exposed to extreme temperatures.

Improved Solubility and Processability

A significant challenge with many high-performance polymers is their poor solubility, which limits their processability. The introduction of bulky trifluoromethyl groups disrupts polymer chain packing, leading to increased solubility in common organic solvents. This allows for the solution-casting of flexible and transparent films.[6]

Desirable Optical and Dielectric Properties

Trifluoromethylated polyimides often exhibit high optical transparency and low dielectric constants.[6] These properties are highly sought after for applications in microelectronics, such as interlayer dielectrics and flexible display substrates.

Table 3: Properties of Trifluoromethylated Polyamides and Polyimides

| Polymer Type | Monomer(s) | Key Properties | Reference(s) |

| Aromatic Polyamides | N,N-bis(4-carboxyphenyl)-3-trifluoromethylaniline | Amorphous, soluble, high thermal stability (Tg 258–327°C), low dielectric constants (3.22–3.70 at 100 Hz) | [1] |

| Fluorinated Polyimides | Aromatic diamine with four pendant trifluoromethylphenyl groups | Excellent solubility, high optical transparency (cut-off wavelengths 327-343 nm), low dielectric constants (2.69–2.85 at 1 MHz), high thermal stability (Tg 259–281 °C) | [6] |

Experimental Protocols

Synthesis of Trifluoromethylated Aminobenzoic Acids

A general synthetic route to trifluoromethylated aminobenzoic acids involves the introduction of the trifluoromethyl group onto an aromatic ring, followed by functional group manipulations to install the amino and carboxylic acid moieties.

Example: Synthesis of 4-(Trifluoromethyl)benzoic acid

Under an oxygen atmosphere, p-trifluorobenzaldehyde (1 mmol), Cu(OAc)2·H2O (0.003 mmol), and Co(OAc)2·4H2O (0.003 mmol) are added to a reaction tube containing water (2 mL). An oxygen balloon is connected, and the mixture is stirred at 70°C for 1 hour. After cooling, the solid product is isolated by centrifugation, washed with water, and dried to yield 4-(trifluoromethyl)benzoic acid.[7]

Biological Evaluation Protocols

MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[1][8][9]

Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Prepare two-fold serial dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions for microbial growth.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][11][12]

Polymer Synthesis and Characterization

Synthesis of a Trifluoromethylated Polyimide

A diamine monomer containing trifluoromethyl groups is dissolved in an anhydrous solvent such as N-methyl-2-pyrrolidone (NMP). An equimolar amount of a dianhydride is then added, and the mixture is stirred under a nitrogen atmosphere to form a poly(amic acid) (PAA) solution. The PAA solution is then thermally or chemically imidized to obtain the final polyimide. The polyimide can be precipitated, dried, and then redissolved for film casting.[5][13]

Characterization of Polymers

-

Thermal Analysis: Glass transition temperature (Tg) and decomposition temperature are determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

-

Solubility: The solubility of the polymers is tested in various organic solvents.

-

Mechanical Properties: Tensile strength, modulus, and elongation at break are measured on polymer films using a universal testing machine.

-

Optical Properties: The optical transparency of the polymer films is evaluated by measuring their UV-Vis transmittance.

-

Dielectric Properties: The dielectric constant is measured using an impedance analyzer.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.

Caption: Simplified intrinsic apoptosis pathway induced by a trifluoromethylated aminobenzoic acid derivative.

References

- 1. researchhub.com [researchhub.com]